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Compound of Interest

Compound Name: 2,2,3,3-Tetramethylpentane

Cat. No.: B1619375 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,3,3-
tetramethylpentane, catering to researchers, scientists, and professionals in drug

development. The document details the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for 2,2,3,3-tetramethylpentane are not readily available in

open-access databases, the expected proton (¹H) and carbon-13 (¹³C) NMR data can be

reliably predicted based on the molecule's structure and established spectroscopic principles

for alkanes.

1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum of 2,2,3,3-tetramethylpentane is anticipated to be simple, reflecting the

high symmetry of the molecule. Protons in alkanes typically resonate in the upfield region of the

spectrum, generally between 0.5 and 2.0 ppm.
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-CH₂-CH₃ ~1.3 Quartet 2H

-C(CH₃)₂-C(CH₃)₂- ~1.0 Singlet 12H

-CH₂-CH₃ ~0.9 Triplet 3H

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon

atom.

Carbon Predicted Chemical Shift (δ, ppm)

C-CH₃ (Quaternary) 35-45

-C(CH₃)₂-C(CH₃)₂- (Quaternary) 40-50

-CH₂-CH₃ 25-35

-C(CH₃)₂-C(CH₃)₂- 20-30

-CH₂-CH₃ 8-15

Infrared (IR) Spectroscopy
The gas-phase IR spectrum of 2,2,3,3-tetramethylpentane is characterized by absorptions

corresponding to C-H stretching and bending vibrations, as is typical for alkanes.[1]

Wavenumber (cm⁻¹) Vibration Mode

2970-2850 C-H stretch

1470-1450 C-H bend (scissoring)

1390-1365 C-H rock (methyl)

Mass Spectrometry (MS)
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The electron ionization mass spectrum of 2,2,3,3-tetramethylpentane shows a characteristic

fragmentation pattern for a highly branched alkane. The molecular ion peak is often of low

abundance.[2][3]

m/z Proposed Fragment

128 [C₉H₂₀]⁺ (Molecular Ion)

113 [C₈H₁₇]⁺

99 [C₇H₁₅]⁺

71 [C₅H₁₁]⁺

57 [C₄H₉]⁺ (Base Peak)

43 [C₃H₇]⁺

29 [C₂H₅]⁺

The fragmentation is dominated by the formation of stable tertiary carbocations. The base peak

at m/z 57 corresponds to the highly stable tert-butyl cation.

Experimental Protocols
4.1. NMR Spectroscopy

A general protocol for obtaining NMR spectra of an alkane like 2,2,3,3-tetramethylpentane is

as follows:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃).

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5

mm NMR tube.
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Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity.

Acquire the spectrum using standard pulse sequences. For ¹H NMR, a 30-45° pulse angle

with a relaxation delay of 1-2 seconds is typical.

Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Perform phase and baseline corrections.

Integrate the signals to determine the relative number of protons for each resonance.

4.2. Infrared (IR) Spectroscopy

For a liquid sample like 2,2,3,3-tetramethylpentane, the IR spectrum can be obtained using

the following methods:

Neat Sample (Salt Plates):

Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).

Mount the plates in the spectrometer's sample holder.

Attenuated Total Reflectance (ATR):

Place a drop of the sample directly onto the ATR crystal.

Acquire the spectrum. This method is often simpler and requires less sample preparation.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

4.3. Mass Spectrometry
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A standard procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

Sample Introduction:

Introduce a small amount of the volatile sample into the mass spectrometer, often via a

gas chromatography (GC) system which separates the sample from any impurities.

Ionization:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), leading to the formation of a molecular ion and fragment ions.

Mass Analysis:

The positively charged ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection:

An electron multiplier detects the ions, and the signal is processed to generate the mass

spectrum.
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Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 2,2,3,3-tetramethylpentane using

spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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